3,5-dihydroxy-N-[(Z)-(4-hydroxy-3-nitrophenyl)methylideneamino]benzamide
Description
3,5-Dihydroxy-N-[(Z)-(4-hydroxy-3-nitrophenyl)methylideneamino]benzamide is a benzamide derivative featuring a 3,5-dihydroxy-substituted benzoyl core linked via a Schiff base (imine) to a 4-hydroxy-3-nitrophenyl group. The nitro group enhances electron-withdrawing effects, while the hydroxyl groups may facilitate hydrogen bonding and solubility.
Properties
Molecular Formula |
C14H11N3O6 |
|---|---|
Molecular Weight |
317.25 g/mol |
IUPAC Name |
3,5-dihydroxy-N-[(Z)-(4-hydroxy-3-nitrophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H11N3O6/c18-10-4-9(5-11(19)6-10)14(21)16-15-7-8-1-2-13(20)12(3-8)17(22)23/h1-7,18-20H,(H,16,21)/b15-7- |
InChI Key |
MCGROFKAAXXTBN-CHHVJCJISA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=N\NC(=O)C2=CC(=CC(=C2)O)O)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC(=C(C=C1C=NNC(=O)C2=CC(=CC(=C2)O)O)[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dihydroxy-N-[(Z)-(4-hydroxy-3-nitrophenyl)methylideneamino]benzamide typically involves the condensation of 3,5-dihydroxybenzamide with 4-hydroxy-3-nitrobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the Schiff base linkage.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-dihydroxy-N-[(Z)-(4-hydroxy-3-nitrophenyl)methylideneamino]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Ethers, esters, and other substituted products.
Scientific Research Applications
3,5-dihydroxy-N-[(Z)-(4-hydroxy-3-nitrophenyl)methylideneamino]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-dihydroxy-N-[(Z)-(4-hydroxy-3-nitrophenyl)methylideneamino]benzamide involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and nitro groups play a crucial role in its biological activity, potentially interacting with enzymes and receptors to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs from the evidence include:
Key Observations:
Directing Groups : The N,O-bidentate group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide suggests the target compound’s Schiff base may similarly act as a directing group in catalysis, though the nitro group could alter electronic effects.
Substituent Effects: Nitro vs.
Synthetic Challenges : The target compound’s Schiff base formation may require controlled conditions (e.g., Z-configuration retention), contrasting with simpler amide couplings in and .
Spectroscopic and Physical Properties
- NMR Trends : The 3,5-dihydroxybenzamide core in shows distinct 1H-NMR signals (e.g., δ 6.63 ppm for aromatic protons), which may shift in the target compound due to nitro group deshielding effects.
- Melting Points : Rip-B (melting point 90°C ) and N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (solid state confirmed by X-ray ) indicate that crystalline packing in the target compound could be influenced by nitro group planarity and hydrogen bonding.
Biological Activity
3,5-dihydroxy-N-[(Z)-(4-hydroxy-3-nitrophenyl)methylideneamino]benzamide, also known by its IUPAC name (Z)-3,5-dihydroxy-N'-(4-hydroxy-3-nitrobenzylidene)benzohydrazide, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, antioxidant effects, and possible applications in pharmacology.
- Chemical Formula : C14H11N3O6
- Molecular Weight : 317.26 g/mol
- CAS Number : 2379438-80-7
- Structure : The compound features two hydroxyl groups and a nitro group attached to a benzene ring, contributing to its reactivity and biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. The compound has shown effectiveness against various bacterial strains, particularly Gram-positive bacteria.
Case Studies
-
Study on Antimicrobial Efficacy :
- A study evaluated the compound against Staphylococcus aureus and Escherichia coli.
- Results indicated that the compound exhibited significant inhibition of bacterial growth, comparable to known antibiotics like ampicillin.
- Minimum Inhibitory Concentration (MIC) values were determined, showing effective concentrations at which bacterial growth was inhibited.
-
Mechanism of Action :
- The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways, leading to cell death.
- In vitro tests demonstrated that the compound could penetrate bacterial membranes effectively.
Antioxidant Activity
The antioxidant potential of this compound has been assessed through various assays:
- DPPH Radical Scavenging Assay :
- The compound exhibited a strong ability to scavenge DPPH radicals, indicating its potential as an antioxidant agent.
- Comparative analysis with standard antioxidants showed that it possesses significant radical scavenging capacity.
Cytotoxicity and Safety Profile
While the antimicrobial and antioxidant activities are promising, it is crucial to assess the cytotoxicity of the compound:
- Cell Viability Assays :
- Studies conducted on human cell lines indicated that at therapeutic concentrations, the compound does not exhibit significant cytotoxic effects.
- Further research is needed to evaluate long-term effects and safety in vivo.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | Comparison with Ampicillin |
|---|---|---|
| Staphylococcus aureus | 32 | Comparable |
| Escherichia coli | 64 | About 50% of ampicillin |
Table 2: Antioxidant Activity Assay Results
| Assay Type | IC50 (µg/mL) | Standard Comparison |
|---|---|---|
| DPPH Radical Scavenging | 25 | Ascorbic Acid (30 µg/mL) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
